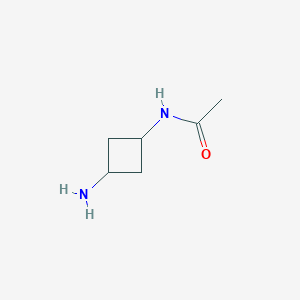

N-(3-Aminocyclobutyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminocyclobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4(9)8-6-2-5(7)3-6/h5-6H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUVFJNZAXAVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aminocyclobutane Scaffolds in Synthetic Organic Chemistry

The aminocyclobutane scaffold is a prominent structural motif in medicinal chemistry, valued for its unique three-dimensional structure which can provide favorable properties for drug candidates. Contemporary medicinal chemistry is increasingly moving away from flat, aromatic systems towards more complex, three-dimensional structures to meet the challenges of developing potent and specific therapeutic agents. rsc.org The rigid nature of the cyclobutane (B1203170) ring, combined with the presence of an amino group, offers a versatile platform for creating diverse chemical libraries.

The inherent ring strain of the cyclobutane unit makes it a valuable intermediate in organic synthesis. researchgate.netresearchgate.net This strain can be harnessed to drive specific chemical transformations, such as ring expansions and C-C bond cleavages, allowing for the construction of more complex molecular architectures. researchgate.net The presence of the amino group on the cyclobutane ring further enhances its utility, providing a key functional group for various chemical modifications and for establishing interactions with biological targets.

The development of novel drugs often relies on the identification of key molecular scaffolds that can serve as a foundation for further optimization. nih.govnih.gov The aminocyclobutane scaffold has been incorporated into a variety of bioactive compounds, demonstrating its potential in drug discovery. For instance, derivatives of aminocyclobutane have been investigated as inhibitors of multidrug transporters and as components of allosteric AKT inhibitors. researchgate.netnih.gov

Stereochemical Aspects of N 3 Aminocyclobutyl Acetamide and Its Analogues

Cis-Trans Isomerism in the Cyclobutane (B1203170) Ring System

The presence of substituents on the cyclobutane ring gives rise to stereoisomerism. In a disubstituted cyclobutane like N-(3-Aminocyclobutyl)acetamide, where two substituents are attached to different carbon atoms, cis-trans isomerism is a key feature.

Cis isomer: The substituents are on the same side of the ring.

Trans isomer: The substituents are on opposite sides of the ring.

This isomerism arises because the ring structure prevents free rotation around the carbon-carbon bonds. For 1,3-disubstituted cyclobutanes, both cis and trans isomers exist. For example, the synthesis of certain cyclobutane analogues can result in a trans orientation of substituents due to steric factors during the coupling step. mdpi.com The puckered nature of the cyclobutane ring means that these substituents can occupy either pseudo-axial or pseudo-equatorial positions. researchgate.netyoutube.com In the cis isomer, substituents can be arranged as diequatorial or diaxial, while in the trans isomer, they are in an axial-equatorial arrangement. youtube.com The relative stability of these isomers is influenced by the steric bulk of the substituents. Often, the conformation that places the larger substituent in an equatorial position is favored to minimize steric hindrance. ic.ac.uk The puckered conformation of the cyclobutyl ring can influence the binding interactions of molecules; for instance, the puckered nature of a cis-1,3-cyclobutane diamine linker allows for specific hydrogen bonding that is not achievable with the trans-isomer. nih.gov

Chiral Separation Techniques for Cyclobutyl Stereoisomers

The synthesis of substituted cyclobutanes often yields a mixture of stereoisomers, including enantiomers and diastereomers. nih.gov Separating these isomers is crucial for studying their individual properties and for applications in fields like medicinal chemistry. Various techniques have been developed for the chiral resolution of cyclobutane derivatives.

Biocatalytic methods, for example, have been successfully employed for the regio- and enantioselective resolution of cyclobutane derivatives. nih.gov Enzymes like Porcine pancreatic lipase (B570770) (PPL) can discriminate between enantiomers of a racemic cyclobutanol, allowing for the isolation of optically pure esters and alcohols. nih.gov Enantioselective synthesis, which aims to produce a single enantiomer directly, is another important strategy, often utilizing chiral catalysts or auxiliaries. nih.gov

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers of chiral compounds, including cyclobutane derivatives. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. While specific applications for this compound are not detailed in the provided literature, the principles of chiral chromatography are broadly applicable to chiral aminocyclobutane structures. The development of new chiral organic catalysts and biocatalytic procedures has significantly advanced the ability to synthesize and separate chiral cyclobutane compounds with high stereoselectivity. nih.gov

Conformational Analysis of the Cyclobutane Ring System

Contrary to early theories that assumed cycloalkanes were flat, the cyclobutane ring is not planar. maricopa.edu A planar cyclobutane would have significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from its 90° C-C-C bond angles, a large deviation from the ideal tetrahedral angle of 109.5°. maricopa.edumasterorganicchemistry.com

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "folded" conformation. libretexts.orgdalalinstitute.comfiveable.me This puckering reduces the eclipsing interactions between adjacent C-H bonds. libretexts.org However, this puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°. nih.govlibretexts.org The final equilibrium geometry is a compromise between these opposing strain factors. acs.org The degree of puckering is often described by a dihedral angle of about 20-30°. maricopa.edulibretexts.orgscispace.comnih.gov This folded structure is the energetically most favorable conformation for the cyclobutane ring. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| C-C-C Bond Angle | ~88° | nih.govlibretexts.org |

| Puckering/Dihedral Angle | ~20-30° | maricopa.edulibretexts.orgnih.gov |

| Ring Strain Energy | ~26.3 kcal/mol | nih.govmasterorganicchemistry.com |

| C-C Bond Length | ~1.56 Å | nih.gov |

Impact of Substituents on Cyclobutane Ring Conformation and Reactivity

The introduction of substituents onto the cyclobutane ring has a profound impact on its conformational preferences and chemical reactivity. nih.gov Substituents can occupy two distinct positions in the puckered ring: pseudo-axial (pointing up or down, roughly perpendicular to the ring's average plane) and pseudo-equatorial (pointing outwards from the ring's periphery). researchgate.net

Studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that a substituent at the C2 position, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering. acs.orgacs.orgnih.gov Generally, bulky substituents prefer the more spacious equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. youtube.com The nature of the substituent—whether it is electron-donating or electron-withdrawing—also influences the ring's electronic properties and reactivity. rsc.orgnih.gov For instance, in donor-acceptor cyclobutanes, the presence of specific substituent groups can facilitate ring-opening reactions under certain conditions. acs.org The conformational restriction imposed by the cyclobutane ring and its substituents can be advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and metabolic stability. nih.gov

| Effect | Description | Reference |

|---|---|---|

| Conformational Preference | Substituents modulate the ring-puckering preference, generally favoring an equatorial position for bulky groups to minimize steric strain. | youtube.comacs.orgacs.org |

| Reactivity | The electronic nature (donor/acceptor) and steric properties of substituents influence the ring's susceptibility to reactions like ring-opening. | nih.govacs.orgresearchgate.net |

| Strain Energy | Mono- or di-substitution with methyl groups can lower the strain energy of the cyclobutane ring. | nih.gov |

| Biological Activity | Conformational restriction can direct key pharmacophore groups, leading to improved binding affinity and selectivity. | nih.gov |

Dynamic Stereochemistry Studies of Cyclobutane Derivatives

The puckered cyclobutane ring is not static. It undergoes a dynamic process of conformational interconversion known as ring flipping or ring inversion. ic.ac.ukmasterorganicchemistry.com During this process, a puckered conformation inverts into an equivalent, mirror-image puckered conformation. In this inversion, axial substituents become equatorial, and equatorial substituents become axial. ic.ac.uk

This dynamic equilibrium is rapid at room temperature. masterorganicchemistry.com The energy barrier for this inversion is relatively low, though the exact value can be influenced by the substituents present on the ring. ic.ac.ukresearchgate.net This interconversion can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This dynamic behavior is a form of pseudorotation, a process where the molecule undergoes intramolecular movements that result in a structure indistinguishable from the original, without generating angular momentum. researchgate.netwikipedia.org While the term pseudorotation is more classically associated with cyclopentane (B165970), the ring-puckering interconversion in cyclobutane represents a similar dynamic stereochemical phenomenon. researchgate.netacs.org Computational studies, combined with experimental data, are essential for understanding the potential energy surface and the barriers associated with these conformational changes. acs.orgresearchgate.net

Chemical Transformations and Derivatives of N 3 Aminocyclobutyl Acetamide

Derivatization at the Primary Amino Functionality

The primary amino group on the cyclobutane (B1203170) ring is a key site for derivatization, allowing for the introduction of various substituents through reactions such as N-alkylation and acylation.

The primary amine of N-(3-Aminocyclobutyl)acetamide can undergo N-alkylation to form secondary or tertiary amines. Common methods to achieve this transformation include reductive amination and nucleophilic substitution with alkyl halides.

Reductive Amination: This is a widely used method for forming C-N bonds. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone under neutral or weakly acidic conditions. The intermediate imine is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comcommonorganicchemistry.comharvard.edu This one-pot procedure is highly efficient for producing mono-alkylated products. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution: Direct alkylation can also be achieved by reacting the amine with alkyl halides. However, this method can be difficult to control and may lead to overalkylation, producing a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comstackexchange.com To achieve selective mono-alkylation, the reaction conditions, such as the stoichiometry of the reactants and the choice of base, must be carefully controlled. stackexchange.comderpharmachemica.com

| Alkylation Method | Reagents | Expected Product |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone (e.g., Benzaldehyde), NaBH₃CN or NaBH(OAc)₃ | N-(3-(Benzylamino)cyclobutyl)acetamide |

| Nucleophilic Substitution | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | N-(3-(Methylamino)cyclobutyl)acetamide |

The primary amino group can readily react with various acylating agents to form a new, more complex amide derivative. This is a fundamental transformation for integrating the aminocyclobutyl scaffold into larger molecular frameworks, such as peptidomimetics. chemistryviews.org

The acylation can be carried out using activated carboxylic acid derivatives like acyl chlorides, acid anhydrides, or by using a carboxylic acid in the presence of a coupling agent. researchgate.net A wide range of reagents and conditions are available for amide bond formation, allowing for the synthesis of a diverse library of N-acyl derivatives. organic-chemistry.org For example, the synthesis of N-(3-aminocyclobutyl)-2-(dimethylamino)acetamide demonstrates the feasibility of acylating the primary amine to introduce new functionalities. nih.gov

| Acylating Agent | Typical Conditions | Product Class |

|---|---|---|

| Acyl Chloride (e.g., Benzoyl chloride) | Base (e.g., Pyridine (B92270) or Triethylamine) in an aprotic solvent | N-(3-(Benzamido)cyclobutyl)acetamide |

| Carboxylic Acid (e.g., Propionic acid) | Coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt) | N-(3-Propanamidocyclobutyl)acetamide |

| Acid Anhydride (e.g., Acetic anhydride) | Often requires mild heating or a catalyst | N,N'-(cyclobutane-1,3-diyl)diacetamide |

Transformations Involving the Acetamide (B32628) Functionality

The acetamide group is generally less reactive than the primary amine. However, it can undergo specific transformations, typically under more forcing conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 3-aminocyclobutanamine and acetic acid. This reaction essentially removes the acetyl protecting group, revealing a second primary amine, which could be useful for further symmetrical derivatization.

Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the this compound into N-ethyl-cyclobutane-1,3-diamine, providing a route to diamine derivatives.

Cycloaddition Reactions and Ring Expansion Strategies with the Cyclobutane Ring

The cyclobutane ring itself is a site of potential chemical transformation due to its inherent ring strain (approximately 26 kcal/mol). youtube.com This strain makes it susceptible to reactions that lead to more stable five- or six-membered rings.

Cycloaddition Reactions: While [2+2] cycloadditions are a primary method for synthesizing cyclobutane rings, the resulting four-membered ring can participate in further cycloaddition chemistry. chemistryviews.orgru.nlresearchgate.netrsc.orgorganicreactions.org These reactions can be used to build more complex polycyclic systems. For instance, thermal or photochemical cycloadditions could potentially be employed, although specific examples involving this compound are not extensively documented. organicreactions.org

Ring Expansion: Ring expansion of cyclobutane derivatives is a known synthetic strategy. wikipedia.orgnih.govresearchgate.net For example, the Demyanov rearrangement, which involves the diazotization of an aminocyclobutane, can lead to a mixture of cyclobutyl and cyclopropylmethyl carbocations that can be trapped by nucleophiles, resulting in ring-expanded or rearranged products. wikipedia.org Such strategies could transform the cyclobutane core of this compound into cyclopentane (B165970) derivatives, offering access to a different class of compounds. nih.gov

Integration into Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic structures. By reacting both the primary amine and the acetamide (or a derivative thereof), the cyclobutane core can be incorporated into larger ring systems.

Indole-containing molecules are of significant interest due to their prevalence in biologically active compounds. mdpi.comrsc.orgnih.gov A straightforward method to synthesize an indolyl acetamide conjugate of this compound is through the acylation of its primary amino group with an indole-based carboxylic acid, such as indole-3-acetic acid.

The synthesis typically involves a one-pot reaction where indole-3-acetic acid is first activated with a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The activated intermediate then reacts with the primary amine of this compound to form the desired amide bond, yielding N-(3-acetamidocyclobutyl)-2-(1H-indol-3-yl)acetamide. nih.gov This synthetic approach allows for the creation of hybrid molecules that combine the structural features of the cyclobutane scaffold with the biological relevance of the indole (B1671886) moiety.

Formation of Imidazo[4,5-b]pyridine Derivatives

A common strategy for the synthesis of imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine (B105623) derivative with a carboxylic acid or its equivalent. In a hypothetical scenario, the primary amino group of this compound could potentially react with a suitably substituted diaminopyridine derivative. For this to occur, the acetamide group would likely need to be hydrolyzed to the corresponding carboxylic acid, or the entire this compound molecule could be envisioned to react under harsh conditions that facilitate amide cleavage and subsequent cyclization.

A more direct, though speculative, approach could involve the reaction of the amino group of this compound with a pyridine derivative already containing a reactive group that can subsequently be converted to the imidazole (B134444) ring. For instance, reaction with a 2-chloro-3-nitropyridine (B167233) followed by reduction of the nitro group and cyclization could theoretically lead to the desired scaffold.

Interactive Table: Plausible Reactants and Conditions for Imidazo[4,5-b]pyridine Formation

| Reactant 1 | Reactant 2 | Potential Conditions | Hypothetical Product |

| 3-Aminocyclobutanecarboxylic acid (from hydrolysis of this compound) | 2,3-Diaminopyridine | High temperature, dehydrating agent (e.g., polyphosphoric acid) | 2-(3-Aminocyclobutyl)-1H-imidazo[4,5-b]pyridine |

| This compound | 2-Chloro-3-nitropyridine | Nucleophilic aromatic substitution, followed by reduction (e.g., SnCl2, H2) and cyclization | N-(3-(1H-imidazo[4,5-b]pyridin-2-yl)cyclobutyl)acetamide |

Other Heterocyclic Annulations Utilizing the Aminocyclobutyl Moiety

The primary amine of this compound serves as a versatile nucleophile that can participate in various annulation reactions to form a range of heterocyclic systems. The aminocyclobutyl moiety can be incorporated into larger ring systems through reactions with bifunctional electrophiles.

For example, reaction with a 1,3-dicarbonyl compound, such as acetylacetone, could lead to the formation of a pyrimidine (B1678525) ring. Similarly, condensation with a β-ketoester could yield a dihydropyrimidinone. The formation of five-membered rings is also conceivable; for instance, reaction with a γ-dicarbonyl compound could furnish a pyrrole (B145914) derivative.

These annulation reactions capitalize on the nucleophilicity of the amino group to form one or two new carbon-nitrogen bonds, thereby constructing a new heterocyclic ring fused to or substituted with the aminocyclobutyl group. The specific outcome of these reactions would be highly dependent on the nature of the electrophilic partner and the reaction conditions employed.

Interactive Table: Examples of Hypothetical Heterocyclic Annulations

| Electrophilic Partner | Reaction Type | Potential Heterocyclic Product |

| Acetylacetone (2,4-pentanedione) | Condensation | 4,6-Dimethyl-2-(3-acetamidocyclobutyl)pyrimidine |

| Ethyl acetoacetate | Condensation/Cyclization | 6-Methyl-2-(3-acetamidocyclobutyl)pyrimidin-4(3H)-one |

| 2,5-Hexanedione | Paal-Knorr synthesis | 1-(3-Acetamidocyclobutyl)-2,5-dimethylpyrrole |

Ring-Opening Reactions of the Cyclobutane Moiety Under Specific Conditions

The cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions can be promoted by thermal, photochemical, or chemical means and often lead to the formation of more stable, acyclic products. The presence of the amino and acetamido substituents can influence the regioselectivity and stereoselectivity of these ring-opening processes.

Acid-catalyzed ring-opening is a plausible transformation. In the presence of a strong acid, protonation of the amide or amine functionality could facilitate the cleavage of a carbon-carbon bond in the cyclobutane ring, leading to a stabilized carbocationic intermediate. Subsequent trapping of this intermediate by a nucleophile would yield an acyclic product.

Transition metal-catalyzed reactions are also known to promote the cleavage of C-C bonds in strained rings. Catalysts based on rhodium, palladium, or nickel could potentially insert into a C-C bond of the cyclobutane ring, initiating a cascade of reactions that could include β-hydride elimination or reductive elimination to afford a variety of linear or branched products. The specific product would depend on the catalyst system and the reaction conditions. Due to the lack of specific experimental data for this compound, the following table presents hypothetical ring-opening products based on the general reactivity of substituted cyclobutanes.

Interactive Table: Hypothetical Ring-Opening Reactions

| Conditions | Proposed Mechanism | Potential Product(s) |

| Strong acid (e.g., H2SO4), heat | Acid-catalyzed C-C bond cleavage | Acyclic amino amides |

| Rh(I) catalyst | Oxidative addition, β-hydride elimination | Unsaturated acyclic amides |

| H2, Pd/C, high pressure/temperature | Hydrogenolysis | Linear alkyl amides |

Advanced Spectroscopic and Analytical Characterization of N 3 Aminocyclobutyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-(3-Aminocyclobutyl)acetamide. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The protons of the cyclobutane (B1203170) ring typically appear as complex multiplets in the range of δ 1.6-2.5 ppm. nih.govnih.gov The methine proton attached to the acetamide (B32628) nitrogen (CH-NH) would be shifted downfield due to the deshielding effect of the nitrogen atom, likely appearing around δ 3.4-4.0 ppm. Similarly, the methine proton attached to the primary amino group (CH-NH₂) is expected in a similar region, around δ 3.3-3.6 ppm. chemicalbook.com The protons of the primary amine (-NH₂) and the secondary amide (-NH-) are exchangeable and often appear as broad singlets; their chemical shifts can vary but are typically found between δ 1.5-3.0 ppm and δ 7.5-8.5 ppm, respectively. These signals would disappear upon the addition of D₂O. libretexts.orgopenstax.org The acetyl methyl protons (-CH₃) are expected to be a sharp singlet at approximately δ 1.9-2.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The unsubstituted methylene (B1212753) carbons of the cyclobutane ring are expected to resonate around δ 20-35 ppm. docbrown.info The methine carbons attached to the nitrogen atoms (C-NH₂ and C-NHAc) will be shifted further downfield, typically appearing in the δ 40-60 ppm range. openstax.org The carbonyl carbon (C=O) of the amide group is highly deshielded and will produce a characteristic signal in the δ 170-175 ppm region. The methyl carbon of the acetyl group is expected at the most upfield position, around δ 20-25 ppm. wisc.edu

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes | | Acetyl Methyl (CH₃) | ~1.9-2.1 (singlet) | ~20-25 | 3H singlet | | Cyclobutyl Methylene (CH₂) | ~1.6-2.5 (multiplet) | ~20-35 | Ring protons, complex splitting | | Methine (CH-NH₂) | ~3.3-3.6 (multiplet) | ~40-60 | Carbon attached to primary amine | | Methine (CH-NHAc) | ~3.4-4.0 (multiplet) | ~40-60 | Carbon attached to amide | | Primary Amine (NH₂) | ~1.5-3.0 (broad singlet) | - | D₂O exchangeable | | Amide (NH) | ~7.5-8.5 (broad singlet) | - | D₂O exchangeable | | Carbonyl (C=O) | - | ~170-175 | Amide carbonyl |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and determining the connectivity and stereochemistry (cis/trans) of the substituents on the cyclobutane ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be observed between the methine protons and the adjacent methylene protons on the cyclobutane ring, establishing the connectivity within the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the proton signal at ~2.0 ppm to the methyl carbon at ~23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the entire molecular structure. Key correlations would include the one between the amide proton (NH) and the carbonyl carbon (C=O), and the correlation between the acetyl methyl protons (CH₃) and the carbonyl carbon. Further correlations from the cyclobutyl methine proton (CH-NHAc) to the carbonyl carbon would confirm the attachment point of the acetamide group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₆H₁₂N₂O, corresponding to a monoisotopic mass of 128.09 Da.

In electrospray ionization (ESI-MS), the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 129.1. Given the presence of two nitrogen atoms, the molecular ion peak follows the nitrogen rule, having an even nominal mass. libretexts.orgjove.com

The fragmentation of this compound would likely proceed through several key pathways:

Amide Bond Cleavage: A common fragmentation for amides is the cleavage of the N-CO bond, which could lead to the formation of an acylium ion or the loss of the acetamide group. unl.ptnih.govrsc.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the primary amino group is a characteristic fragmentation pathway for cyclic amines. jove.comwhitman.edu This could result in the loss of ethylene (B1197577) from the ring or other ring-opening fragmentations.

Loss of Ammonia (B1221849): Fragmentation may also involve the loss of the amino group as ammonia (NH₃), leading to a fragment ion at m/z 111.

| Predicted Mass Spectrometry Data | | :--- | :--- | | Ion | Predicted m/z | | [M]⁺ | 128.1 | | [M+H]⁺ | 129.1 | | Key Fragments | Varies based on cleavage pathway |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

N-H Stretching: Due to the presence of both a primary amine and a secondary amide, this region will be complex. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretches) between 3500 and 3300 cm⁻¹. libretexts.orgopenstax.orgwpmucdn.com The secondary amide (-NH-) shows a single, typically sharp band in the same region, around 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutane ring and the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): A strong, sharp absorption band characteristic of the amide carbonyl group is expected in the region of 1690-1630 cm⁻¹. spcmc.ac.inucla.edu

N-H Bending (Amide II Band): This band, resulting from the N-H bending of the secondary amide, is typically found between 1570 and 1515 cm⁻¹ and is usually strong. spectroscopyonline.com The primary amine also shows an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range. wpmucdn.comorgchemboulder.com

| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | | Secondary Amide | N-H Stretch | 3350 - 3310 (one band) | | Alkyl Groups | C-H Stretch | 2950 - 2850 | | Amide Carbonyl | C=O Stretch (Amide I) | 1690 - 1630 (strong) | | Primary Amine | N-H Bend | 1650 - 1580 | | Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 (strong) |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, X-ray crystallography would be particularly valuable for:

Confirming Stereochemistry: It would definitively establish the relative orientation of the amino and acetamido groups on the cyclobutane ring (i.e., whether the compound is the cis or trans isomer).

Analyzing Conformation: The analysis would reveal the puckering of the cyclobutane ring and the conformation of the acetamide side chain.

Mapping Intermolecular Interactions: It would identify and characterize intermolecular hydrogen bonds formed between the amine and amide groups of adjacent molecules in the crystal lattice, providing insight into the solid-state packing and stability.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. ma.edudavidson.edu

For this compound, with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol , the theoretical elemental composition is calculated as follows:

| Elemental Composition of C₆H₁₂N₂O | | :--- | :--- | :--- | :--- | | Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) | | Carbon (C) | 12.01 | 6 | 72.06 | 56.24% | | Hydrogen (H) | 1.008 | 12 | 12.096 | 9.44% | | Nitrogen (N) | 14.01 | 2 | 28.02 | 21.86% | | Oxygen (O) | 16.00 | 1 | 16.00 | 12.48% |

Chromatographic Methods for Purity Assessment and Isomer Separation (Non-Chiral)

The purity and isomeric composition of this compound are critical quality attributes that necessitate the development of robust and reliable analytical methods. While specific, detailed chromatographic methods for the non-chiral analysis of this compound are not extensively documented in publicly available literature, the principles of chromatography allow for the theoretical application of various techniques for its purity assessment and the separation of its non-chiral isomers, namely the cis and trans diastereomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be the most conventional approach for purity assessment. In this method, a non-polar stationary phase, such as C18 or C8, would be employed with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The inclusion of a buffer, such as phosphate (B84403) or acetate, would be crucial to control the ionization state of the amino group, thereby ensuring reproducible retention times and symmetrical peak shapes. Detection could be achieved using a UV detector, as the amide bond exhibits some UV absorbance, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) if the chromophore is weak.

For the separation of the cis and trans isomers, optimization of the mobile phase composition, including the organic modifier, buffer pH, and ionic strength, would be critical. The different spatial arrangements of the substituents on the cyclobutane ring in the cis and trans isomers can lead to differences in their interaction with the stationary phase, enabling their separation. A hypothetical RP-HPLC method for the analysis of this compound is outlined in Table 1.

Table 1: Hypothetical Reverse-Phase HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

This table represents a theoretical starting point for method development and is not based on experimentally verified data for this compound.

Gas Chromatography (GC) could also be a viable technique for the analysis of this compound, particularly for assessing volatile impurities. Due to the polar nature and hydrogen-bonding capacity of the amino and amide groups, derivatization might be necessary to improve volatility and chromatographic performance. Silylation or acylation are common derivatization techniques for such functional groups. A GC method would typically employ a capillary column with a mid-polarity stationary phase. A flame ionization detector (FID) would offer general sensitivity, while a mass spectrometer (MS) detector would provide definitive identification of impurities and isomers based on their mass spectra and fragmentation patterns. A potential GC-MS method is described in Table 2.

Table 2: Potential Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-450 amu |

This table outlines a hypothetical GC-MS method for a derivatized form of the analyte and requires experimental validation.

Ultra-Performance Liquid Chromatography (UPLC) , with its use of sub-2 µm particle columns, offers the potential for faster analysis times and higher resolution compared to traditional HPLC. This could be particularly advantageous for the separation of closely eluting impurities or the cis/trans isomers of this compound. The method parameters would be similar to HPLC but with adjustments for the higher pressures and faster flow rates characteristic of UPLC systems.

The successful implementation of any of these chromatographic methods would require rigorous validation according to established guidelines to ensure their accuracy, precision, specificity, linearity, and robustness for the intended purpose of purity assessment and isomer separation of this compound.

Theoretical and Computational Investigations of N 3 Aminocyclobutyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like N-(3-Aminocyclobutyl)acetamide. By solving approximations of the Schrödinger equation, DFT can provide insights into molecular geometry, charge distribution, and orbital energies.

For a molecule like this compound, DFT calculations would typically be initiated with a geometry optimization to find the lowest energy conformation. Functionals such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly employed for such tasks, as they provide a good balance between accuracy and computational cost. nih.gov These calculations can reveal key structural parameters. For instance, in a study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT was used to determine bond lengths and angles, showing how substituents affect the geometry of the cyclobutane (B1203170) ring. niscpr.res.in

The electronic properties of this compound can be further understood by analyzing its molecular electrostatic potential (MEP) map. The MEP surface illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. niscpr.res.in For an acetamide (B32628) derivative, the oxygen atom of the carbonyl group would be expected to have a high negative potential (a site for electrophilic attack), while the hydrogen atoms of the amine and amide groups would exhibit positive potential.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Representative Calculated Electronic Properties for an Acetamide Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, not on specific calculations for this compound.

Molecular Dynamics Simulations and Conformational Search Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations could be used to explore its conformational landscape in different solvents. Such simulations model the movement of atoms based on a force field, which describes the potential energy of the system.

A key aspect of studying a flexible molecule like this is a thorough conformational search. The cyclobutane ring can exist in a puckered conformation, and rotation around the C-N bonds of the acetamide group can lead to different rotamers. nih.gov For N-substituted acetamides, the cis and trans conformations with respect to the amide bond are of particular interest. nih.govacs.org Computational studies on N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides have shown the existence of stable gauche and cis conformers, with their relative populations being influenced by solvent polarity. nih.gov

MD simulations can also shed light on intermolecular interactions, such as hydrogen bonding. In aqueous solution, the amine and amide groups of this compound would be expected to form hydrogen bonds with water molecules, influencing its solubility and conformation. Studies on acetamide in deep eutectic solvents have used simulations to understand the dynamics of hydrogen bond breaking and formation. aip.org

Table 2: Torsional Angles Defining Key Conformations of a Substituted Acetamide

| Conformation | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |

| trans | ~180° | 0.0 (most stable) |

| cis | ~0° | 2.5 - 3.5 |

Note: This data is representative for N-substituted acetamides and illustrates the typical energy difference between cis and trans conformers. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters

Computational methods are highly valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, DFT can be used to calculate its vibrational frequencies (infrared spectrum) and nuclear magnetic resonance (NMR) chemical shifts.

The calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. For amides, characteristic peaks include the C=O stretch (Amide I band), the N-H bend (Amide II band), and the C-N stretch (Amide III band). masterorganicchemistry.com

The prediction of NMR spectra is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov This approach can provide theoretical ¹H and ¹³C chemical shifts that, when compared with experimental spectra, can confirm the structure of the molecule and aid in the assignment of signals. acs.orgrsc.org For complex molecules, calculated chemical shifts can be particularly useful in distinguishing between different isomers or conformers. nih.gov

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Amide

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 172.5 | 170.8 |

| Alpha-carbon (to N) | 52.1 | 50.9 |

| Methyl (CH₃) | 23.4 | 22.7 |

Note: The data presented is illustrative for a simple acetamide. The accuracy of prediction depends on the level of theory and solvent effects.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. For this compound, one could model its synthesis, for example, the acylation of 3-aminocyclobutanamine. DFT calculations can be used to map out the potential energy surface of the reaction, identifying intermediates and, crucially, the transition states that connect them. rsc.org

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. While biological data for this compound is not the focus here, the principles of SAR from a chemical design perspective can be explored computationally.

By systematically modifying the structure of this compound—for example, by changing the substitution pattern on the cyclobutane ring or altering the acyl group—and then calculating key properties for each new analogue, a computational SAR study can be constructed. Properties such as the HOMO-LUMO gap, dipole moment, and molecular shape can be correlated with potential reactivity or physical properties.

For instance, introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, which in turn could influence its reactivity or intermolecular interactions. nih.govmdpi.com Computational approaches allow for the screening of a virtual library of related compounds, helping to prioritize which derivatives would be most interesting to synthesize for a particular application. This in-silico approach can significantly streamline the design process for new chemical entities. estranky.skfrontiersin.org

Applications of N 3 Aminocyclobutyl Acetamide As a Synthetic Building Block

Role in the Construction of Complex Molecular Architectures

The strained four-membered ring of N-(3-aminocyclobutyl)acetamide serves as a key structural motif for introducing rigidity into larger molecules. researchgate.netnih.gov In the synthesis of complex organic compounds, the defined stereochemistry of the cyclobutane (B1203170) ring can be used to control the spatial orientation of appended functional groups. This is particularly advantageous in the construction of macrocycles and other sterically demanding structures where precise positioning of substituents is crucial for function. mdpi.com

The primary amine and the amide nitrogen of this compound offer two distinct points for chemical modification, allowing for the stepwise or simultaneous elaboration of molecular complexity. The primary amine can readily participate in reactions such as amide bond formation, reductive amination, and nucleophilic substitution, enabling its incorporation into peptide chains or linkage to other molecular fragments. nih.govchemrxiv.org The acetamide (B32628) group, while less reactive, can be hydrolyzed to reveal a second primary amine, providing a route to symmetrically or asymmetrically disubstituted cyclobutane derivatives.

The inherent ring strain of the cyclobutane moiety can also be harnessed in ring-opening or ring-expansion reactions to access different carbocyclic or heterocyclic systems, further expanding its utility in building diverse molecular frameworks. researchgate.netrsc.org

Design and Synthesis of Advanced Organic Intermediates

This compound is a valuable precursor for the synthesis of a variety of advanced organic intermediates. researchgate.netlifechemicals.com Its bifunctionality allows for the creation of derivatives with tailored properties for specific synthetic applications. For example, protection of the primary amine followed by modification of the acetamide group, or vice versa, enables the selective introduction of different functionalities.

The cyclobutane scaffold itself is a desirable feature in many organic intermediates due to its ability to act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, while offering a distinct three-dimensional profile. nih.gov This can lead to intermediates with improved physicochemical properties, such as enhanced solubility or metabolic stability.

Below is an interactive data table showcasing potential transformations of this compound to generate advanced organic intermediates.

| Starting Material | Reagents and Conditions | Product | Intermediate Class | Potential Application |

| This compound | Boc-anhydride, Et3N, CH2Cl2 | N-[3-(tert-Butoxycarbonylamino)cyclobutyl]acetamide | Protected Diamine | Peptide synthesis, further functionalization |

| This compound | Acryloyl chloride, Et3N, CH2Cl2 | N-(3-Acrylamidocyclobutyl)acetamide | Vinyl Monomer | Polymer synthesis |

| This compound | 1. HCl, H2O, heat; 2. (COCl)2 | 3-Isocyanatocyclobutanamine hydrochloride | Isocyanate | Synthesis of ureas and carbamates |

| This compound | R-CHO, NaBH(OAc)3, DCE | N-(3-Acetamidocyclobutyl)-N-alkylamine | Secondary Amine | Elaboration into more complex structures |

Exploration in Medicinal Chemistry for Novel Scaffold Development

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at exploring new areas of chemical space and identifying compounds with improved therapeutic properties. mdpi.com The rigid nature of the cyclobutane ring in this compound makes it an attractive scaffold for the design of conformationally constrained molecules. nih.govlifechemicals.com By restricting the conformational flexibility of a molecule, it is often possible to enhance its binding affinity and selectivity for a biological target.

Incorporating the this compound scaffold can lead to the development of novel pharmacophores. The primary amine and the acetamide group can be functionalized to introduce various pharmacophoric elements, such as hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties, in a well-defined spatial arrangement. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Furthermore, the cyclobutane core can serve as a non-classical bioisostere, replacing more common structural motifs in known drug molecules to potentially overcome issues such as poor metabolic stability or off-target effects. nih.gov The unique geometry of the cyclobutane ring can lead to novel interactions with the target protein, resulting in improved pharmacological profiles.

| Scaffold Feature | Medicinal Chemistry Implication | Research Focus |

| Conformational Rigidity | Pre-organization for target binding, improved selectivity | Design of enzyme inhibitors, receptor antagonists |

| Defined Exit Vectors | Precise spatial orientation of substituents | Exploration of new binding pockets |

| Bioisosteric Replacement | Improved ADME properties, novel intellectual property | Lead optimization, scaffold hopping |

| Bifunctionality | Facile diversification for SAR studies | Library synthesis, hit-to-lead development |

Potential Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also lends itself to applications in materials science and polymer chemistry. lifechemicals.com The primary amine and the acetamide group can serve as reactive sites for the incorporation of this building block into polymer chains or for the functionalization of material surfaces.

For instance, this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials would feature the rigid cyclobutane unit within their structure, which could impart unique thermal and mechanical properties. The presence of the amide functionality could also enhance intermolecular hydrogen bonding, leading to materials with increased strength and stability.

In the realm of functional materials, the primary amine of this compound can be used to graft the molecule onto surfaces, thereby introducing reactive handles for further modification. This could be utilized in the development of functionalized polymers for various applications, such as chromatography, catalysis, or biomedical devices. nih.govmdpi.com The introduction of the cyclobutane moiety might also influence the material's response to mechanical stress, opening avenues for the creation of stress-responsive polymers. lifechemicals.com

Future Directions and Emerging Research Avenues for N 3 Aminocyclobutyl Acetamide

Development of Novel and Efficient Synthetic Strategies

The synthesis of substituted cyclobutanes, including N-(3-Aminocyclobutyl)acetamide, often presents challenges due to ring strain and the potential for complex stereochemistry. calstate.edu Future research is increasingly directed towards developing more efficient, selective, and environmentally benign synthetic routes.

One promising avenue is the development of divergent synthesis methods. Achieving the synthesis of multiple related compounds from a single starting material offers significant gains in efficiency. ox.ac.uk For instance, employing panels of engineered enzymes for selective C-H hydroxylation can produce valuable bifunctional cyclobutylamine (B51885) intermediates with high regioselectivity and stereoselectivity. ox.ac.uknih.gov This biocatalytic approach can be combined with strategic substrate modifications to generate a library of high-value chiral products. nih.gov

Other innovative strategies being explored include:

Ring Contraction: Stereoselective synthesis of substituted cyclobutanes can be achieved from more readily available pyrrolidine (B122466) precursors through ring contraction methodologies. chemistryviews.org

[2+2] Cycloadditions: While a fundamental method, ongoing research seeks to overcome the common lack of selectivity in photocycloaddition reactions to improve yields of desired products. calstate.edu

Catalytic Reactions: The development of single-step, catalytic routes, potentially using transient directing groups for C-H arylation, aims to improve the step economy and environmental impact of aminocyclobutane synthesis. calstate.edu

Novel Cyclizations: The Ficini reaction, a Lewis acid-catalyzed reaction between ynamides and acrylates, provides access to tri-substituted aminocyclobutenes, which can be further modified to yield various aminocyclobutane stereoisomers. researchgate.net

These evolving synthetic strategies are crucial for creating a diverse range of this compound analogues for further study.

Advancements in Asymmetric Synthesis of Chiral Cyclobutyl Analogues

The chirality of drug molecules is a critical factor influencing their pharmacological activity and safety. nih.gov Consequently, the development of asymmetric methods to synthesize enantiopure cyclobutyl analogues is a major focus of current and future research. Given that cyclobutene (B1205218) scaffolds are found in numerous bioactive compounds, significant effort is dedicated to the asymmetric synthesis of these chiral building blocks. researchgate.net

Advancements in this area are being driven by several key approaches:

Chiral Catalysis: The use of chiral catalysts, including organocatalysts and transition-metal complexes with chiral ligands, is at the forefront of modern asymmetric synthesis. nih.govmdpi.com For example, nickel catalyst systems with modified SPINOL ligands have been used for the enantioconvergent coupling of cyclobutenols to create all-carbon quaternary stereocenters with excellent enantioselectivity. researchgate.net

Enzymatic Resolutions and Transformations: Biocatalysis, utilizing enzymes like lipases for enantioselective resolution or engineered P450 enzymes for stereoselective C-H functionalization, offers an environmentally friendly and highly selective method for producing enantiopure compounds. nih.govnih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters remains a viable and important strategy in the synthesis of complex chiral molecules. nih.gov

The table below summarizes some emerging catalytic systems and their applications in generating chiral cyclobutane (B1203170) and cyclobutene derivatives.

| Catalytic System | Reaction Type | Application | Reported Enantioselectivity |

| Nickel/SPINOL Ligand | Enantioconvergent Coupling | Synthesis of cyclobutenes with all-carbon quaternary stereocenters | Up to >99% ee researchgate.net |

| Engineered P450 Enzymes | C-H Hydroxylation | Selective functionalization of cyclobutylamine derivatives | Up to 98% ee nih.gov |

| Chiral Oxazaborolidinium Ion (COBI) | Asymmetric Cyclopropanation | Synthesis of cyclopropyl (B3062369) derivatives as precursors to chiral molecules | High enantioselectivity mdpi.com |

| Chiral N-heterocyclic Carbenes (NHCs) | Organocatalysis | Various enantioselective transformations | 87–98% ee in specific reactions nih.gov |

Future work will likely focus on expanding the toolbox of chiral catalysts and ligands, further refining biocatalytic methods, and combining different asymmetric strategies to access a wider range of stereochemically complex this compound analogues.

In-depth Mechanistic Studies of Reactions Involving the Cyclobutyl Scaffold

A deeper understanding of the reaction mechanisms involving the cyclobutane ring is essential for designing rational synthetic routes and predicting molecular reactivity. The inherent ring strain of the cyclobutyl scaffold dictates its unique chemical behavior, particularly in reactions involving ring opening or rearrangement.

Future mechanistic studies will likely concentrate on several key areas:

Electrocyclic Reactions: The thermal ring-opening of cyclobutene to butadiene is a classic example of an electrocyclic reaction governed by orbital symmetry rules. rsc.org While the conrotatory pathway is thermally "allowed," mechanochemical studies are providing new insights into the "forbidden" disrotatory pathway by applying force to drive reactions down paths that are otherwise inaccessible. rsc.org Computational and experimental studies are exploring how different substituents on the cyclobutene ring influence the activation energy and stereochemical outcome of these reactions. rsc.org

Radical Intermediates: Many reactions involving cyclobutane rings are proposed to proceed through biradical intermediates. chemistryviews.orgarxiv.org For example, the thermal decomposition of cyclobutane to ethylene (B1197577) is understood to involve a tetramethylene biradical. arxiv.org Similarly, the ring contraction of pyrrolidines to cyclobutanes is suggested to occur via a 1,4-biradical that undergoes cyclization. chemistryviews.org Detailed kinetic and theoretical studies, using methods like CBS-QB3 calculations, are crucial for elucidating the thermochemistry and reaction pathways of these radical-mediated processes. arxiv.org

Catalytic Cycles: For transition-metal-catalyzed reactions, such as C-H functionalization, detailed mechanistic investigation is required. This includes studying the coordination of the catalyst, the mechanism of C-H bond cleavage (e.g., concerted metalation-deprotonation), and the subsequent bond-forming steps to fully optimize the catalytic system. calstate.edu

Understanding these fundamental mechanisms will enable chemists to better control reaction outcomes, improve yields, and design novel transformations for the synthesis and modification of this compound and its derivatives.

Computational Design and Optimization of New this compound Analogues

In silico methods are becoming indispensable tools in modern drug discovery and materials science. nih.gov For this compound, computational chemistry offers a powerful approach to design and optimize new analogues with desired properties before committing to synthetic efforts.

Emerging research in this domain focuses on:

De Novo Design: Computational approaches can be used to design novel binders for specific biological targets. nih.gov This involves creating idealized binding sites and then designing molecules, such as analogues of this compound, that fit these sites with high affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico and calculating properties such as binding affinity to a target protein, researchers can develop predictive 3D-QSAR models. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. nih.gov

Catalyst Optimization: Computational pipelines are being developed to predict the enantioselectivity of catalytic reactions. nih.govresearchgate.net By generating ensembles of transition state conformers, these tools can assess the influence of different catalyst structures and substituents on the reaction outcome, thereby guiding the in silico optimization of catalysts for the asymmetric synthesis of chiral analogues. nih.gov

Pharmacokinetic (ADMET) Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com Applying these models to virtual this compound analogues can help identify candidates with favorable drug-like properties early in the design process, reducing late-stage attrition. mdpi.com

The integration of these computational strategies will accelerate the discovery and development of new this compound derivatives with tailored biological activities and improved pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for N-(3-Aminocyclobutyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of this compound can be achieved via Pd-catalyzed amidation or cyclization reactions, similar to methods used for structurally related acetamide derivatives . Key steps include:

- Substrate Preparation : Cyclobutane derivatives with amino groups serve as precursors.

- Coupling Reactions : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos to stabilize intermediates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures.

Optimization involves monitoring reaction progress via TLC and adjusting temperature (80–100°C) to minimize byproducts. Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopic Analysis :

- NMR : ¹H NMR (DMSO-d₆) to identify cyclobutane protons (δ 2.5–3.5 ppm) and acetamide NH (δ 6.8–7.2 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific SDS data for this compound is limited, protocols for analogous acetamides include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Computational workflows include:

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize force fields (AMBER/CHARMM) for cyclobutane ring strain .

- QSAR Modeling : Train models on datasets of related acetamides to predict logP, solubility, and IC₅₀ values. Validate with in vitro assays .

Case Study: Derivatives of N-(pyridin-3-yl)acetamide showed predicted anti-inflammatory activity, validated via COX-2 inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for acetamide analogs?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies:

- Assay Standardization : Use reference compounds (e.g., aspirin for COX inhibition) and replicate experiments across labs.

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers using Grubbs’ test .

- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., as in N-(4-chlorophenyl)acetamide analogs) to rule out isomer interference .

Q. What advanced techniques characterize the cyclobutane ring’s conformational dynamics in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and torsional strain (e.g., cyclobutane puckering) with synchrotron radiation .

- Dynamic NMR : Study ring inversion barriers in D₂O at variable temperatures (25–100°C) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare theoretical and experimental structures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for this compound across solvents?

- Methodological Answer : Discrepancies may stem from:

- Purity Gradients : Repurify via preparative HPLC (C18 column, isocratic elution) to ≥98% purity .

- Solvent Polarity Effects : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λ_max = 260 nm) .

- Temperature Control : Conduct assays at 25°C ± 0.5°C to minimize thermal variance .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in this compound research?

- Methodological Answer : Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.